Pentamethoxy-acetophenone
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Overview
Description
Pentamethoxy-acetophenone is an organic compound characterized by the presence of five methoxy groups attached to an acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentamethoxy-acetophenone can be synthesized through several methods. One common approach involves the methylation of hydroxyacetophenone derivatives using dimethyl sulfate in the presence of a base . This reaction typically requires controlled conditions to ensure the selective introduction of methoxy groups.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. These methods often include the use of catalytic processes and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Pentamethoxy-acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to corresponding alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents such as halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Pentamethoxy-acetophenone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and other complex molecules.
Biology: This compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research has explored its potential as an antimicrobial and antioxidant agent.
Mechanism of Action
The mechanism of action of pentamethoxy-acetophenone involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its antimicrobial activity is linked to the disruption of microbial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
- Trimethoxy-acetophenone
- Tetramethoxy-acetophenone
- Hexamethoxy-acetophenone
Comparison: Pentamethoxy-acetophenone is unique due to the presence of five methoxy groups, which impart distinct chemical and physical properties. Compared to its analogs, it exhibits higher reactivity and a broader range of applications. The additional methoxy groups enhance its solubility and stability, making it more suitable for specific industrial and research purposes .
Properties
CAS No. |
14786-40-4 |
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Molecular Formula |
C13H18O6 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
1-(2,3,4,5,6-pentamethoxyphenyl)ethanone |
InChI |
InChI=1S/C13H18O6/c1-7(14)8-9(15-2)11(17-4)13(19-6)12(18-5)10(8)16-3/h1-6H3 |
InChI Key |
SHHSMFFJWZGNKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(=C1OC)OC)OC)OC)OC |
Origin of Product |
United States |
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